Cas no 39546-32-2 (piperidine-4-carboxamide)
piperidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- Piperidine-4-carboxamide
- 4-PIPERIDINECARBOXAMIDE
- HEXAHYDROISONICOTINAMIDE
- ISONIPECOTAMIDE
- TIMTEC-BB SBB004237
- Isonipecotinamide
- 4-Piperazine-D9-carboxamide
- Isonipectoamide
- PIPERIDINE-4-CARBALDEHYDE
- ATHX557
- 4-aminocarbonylpiperidine
- 4-Carbamoylpiperidine
- 4-piperidylcarboxamide
- piperidine-4-carboxylic acid amide
- piperidino-4-carboxylic acid amide
- 4-piperidine carboxamide
- CZE2810T4X
- DPBWFNDFMCCGGJ-UHFFFAOYSA-N
- 4-Piperdinecarboxamide
- Isonipecotamide, 98%
- Q63392690
- iso nipecotamide
- iso-nipecotamide
- Piperidine-4-carboxylicacidamide
- NSC82318
- PubChem9754
- Isonipecotic acid amide
- 4-piperidi
- NSC-82318
- BCP18799
- 1219803-20-9
- NSC 82318
- W-111734
- AM20100043
- AC-539
- AKOS000119354
- 4-piperidine-d9-carboxamide
- STR01101
- BB 0256894
- CS-W013464
- BP-11768
- V5Y
- CHEBI:166563
- FT-0627432
- TS-01685
- PB25917
- 4-(aminocarbonyl)piperidine
- I0255
- A6617
- Piperidine-4-Carboxiamide
- DTXSID7068182
- F2190-0334
- 4-Piperidinecarboxamide, 97%
- SCHEMBL1298
- SCHEMBL12461666
- 39546-32-2
- UNII-CZE2810T4X
- SY005311
- EINECS 254-501-6
- 4-carboxamidopiperidine
- Piperidin-4-carboxylic amide
- NS00000553
- EN300-20201
- MFCD00038012
- 4-piperidine-carboxamide
- STL183252
- ALBB-025738
- DB-013239
- piperidine-4-carboxamide
-
- MDL: MFCD00038012
- Inchi: 1S/C6H12N2O/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9)
- InChI Key: DPBWFNDFMCCGGJ-UHFFFAOYSA-N
- SMILES: O=C(C1CCNCC1)N
- BRN: 112554
Computed Properties
- Exact Mass: 128.09500
- Monoisotopic Mass: 128.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: -1.4
- Topological Polar Surface Area: 55.1
Experimental Properties
- Color/Form: powder
- Density: 1.0754 (rough estimate)
- Melting Point: 146.0 to 151.0 deg-C
- Boiling Point: 311.7°C at 760 mmHg
- Refractive Index: 1.4880 (estimate)
- Water Partition Coefficient: Soluble in water.
- PSA: 55.12000
- LogP: 0.50040
- Solubility: Not determined
- Sensitiveness: Hygroscopic
piperidine-4-carboxamide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:GHS07
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
piperidine-4-carboxamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
piperidine-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129003892-250g |
Piperidine-4-carboxamide |
39546-32-2 | 95% | 250g |
$305.28 | 2023-09-02 | |
| Alichem | A129003892-1000g |
Piperidine-4-carboxamide |
39546-32-2 | 95% | 1000g |
$740.57 | 2023-09-02 | |
| Fluorochem | 037366-25g |
4-Piperidinecarboxamide |
39546-32-2 | 95+% | 25g |
£15.00 | 2022-03-01 | |
| Fluorochem | 037366-100g |
4-Piperidinecarboxamide |
39546-32-2 | 95+% | 100g |
£49.00 | 2022-03-01 | |
| ChemScence | CS-W013464-100g |
Piperidine-4-carboxamide |
39546-32-2 | >97.0% | 100g |
$59.0 | 2022-04-27 | |
| ChemScence | CS-W013464-500g |
Piperidine-4-carboxamide |
39546-32-2 | >97.0% | 500g |
$261.0 | 2022-04-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P817051-100g |
4-Piperidinecarboxamide |
39546-32-2 | 98% | 100g |
496.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | I17907-25G |
piperidine-4-carboxamide |
39546-32-2 | 25g |
¥403.24 | 2023-11-12 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | I17907-100G |
piperidine-4-carboxamide |
39546-32-2 | 100g |
¥1264.66 | 2023-11-12 | ||
| Fluorochem | 037366-1g |
4-Piperidinecarboxamide |
39546-32-2 | 95+% | 1g |
£10.00 | 2022-03-01 |
piperidine-4-carboxamide Suppliers
piperidine-4-carboxamide Related Literature
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1. An unusual carbon–carbon bond scission reaction with molecular oxygen under mild conditions; formation of piperidines from 1-azabicyclo[2.2.2]octanesTimothy Norris,Dinos Santafianos,Jon Bordner J. Chem. Soc. Perkin Trans. 1 1997 3679
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Benjamin Fabre,Kamila Filipiak,José María Zapico,Natalia Díaz,Rodrigo J. Carbajo,Anne K. Schott,María Paz Martínez-Alcázar,Dimas Suárez,Antonio Pineda-Lucena,Ana Ramos,Beatriz de Pascual-Teresa Org. Biomol. Chem. 2013 11 6623
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R. Bl?cher,C. Lamers,S. K. Wittmann,O. Diehl,T. Hanke,D. Merk,D. Steinhilber,M. Schubert-Zsilavecz,A. S. Kahnt,E. Proschak Med. Chem. Commun. 2016 7 1209
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R. Bl?cher,C. Lamers,S. K. Wittmann,O. Diehl,T. Hanke,D. Merk,D. Steinhilber,M. Schubert-Zsilavecz,A. S. Kahnt,E. Proschak Med. Chem. Commun. 2016 7 1209
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Cédric Lecoutey,Christophe Rochais,David Genest,Sabrina Butt-Gueulle,Céline Ballandonne,Sophie Corvaisier,Fabienne Dulin,Alban Lepailleur,Jana Sopkova-de Oliveira Santos,Patrick Dallemagne Med. Chem. Commun. 2012 3 627
Additional information on piperidine-4-carboxamide
Professional Introduction to Piperidine-4-carboxamide (CAS No. 39546-32-2)
Piperidine-4-carboxamide, a compound with the chemical formula C₆H₁₀N₂O, is a significant molecule in the field of pharmaceutical chemistry and drug development. Its CAS number, 39546-32-2, uniquely identifies it in scientific literature and databases. This compound has garnered attention due to its versatile applications in synthesizing bioactive molecules and its potential in various therapeutic areas.
The structural motif of piperidine-4-carboxamide consists of a piperidine ring substituted with an amide group at the 4-position. This configuration makes it a valuable intermediate in the synthesis of more complex pharmacophores. The piperidine ring itself is a common scaffold in medicinal chemistry, known for its ability to enhance binding affinity and metabolic stability in drug candidates.
In recent years, there has been a surge in research focusing on heterocyclic compounds, particularly those incorporating nitrogen-containing rings. Piperidine derivatives, including piperidine-4-carboxamide, have been extensively studied for their role in developing drugs that target neurological disorders, infectious diseases, and cancer. The amide functionality not only provides a site for further chemical modification but also contributes to the overall solubility and bioavailability of the final drug product.
One of the most compelling aspects of piperidine-4-carboxamide is its utility in designing small-molecule inhibitors. For instance, studies have demonstrated its use as a building block in creating kinase inhibitors, which are crucial for treating various forms of cancer. The piperidine ring's ability to mimic natural substrates allows these inhibitors to bind tightly to their target enzymes, disrupting abnormal signaling pathways.
Recent advancements in computational chemistry have further highlighted the potential of piperidine-4-carboxamide. Molecular docking simulations have shown that this compound can interact with specific protein targets with high affinity. These simulations have guided the optimization of lead compounds, reducing the time and cost associated with traditional high-throughput screening methods.
The pharmaceutical industry has also explored the use of piperidine-4-carboxamide in developing treatments for infectious diseases. Its structural features make it an effective scaffold for creating molecules that inhibit bacterial and viral enzymes. For example, derivatives of this compound have been investigated for their ability to disrupt bacterial protein synthesis, offering a promising alternative to existing antibiotics.
In addition to its therapeutic applications, piperidine-4-carboxamide has found utility in agrochemical research. Its derivatives have been tested as potential herbicides and fungicides, demonstrating efficacy against a range of plant pathogens. This dual functionality underscores the compound's broad applicability across multiple industries.
The synthesis of piperidine-4-carboxamide typically involves multi-step organic reactions, often starting from readily available precursors like piperidine and carbamic acid derivatives. Advances in synthetic methodologies have made the production of this compound more efficient and scalable, facilitating its use in both academic research and industrial applications.
As research continues to evolve, the importance of compounds like piperidine-4-carboxamide is likely to grow. The ongoing development of novel therapeutics demands innovative molecular architectures, and piperidine-based compounds are well-positioned to meet this demand. Their structural versatility and biological activity make them indispensable tools for chemists and pharmacologists alike.
In conclusion, piperidine-4-carboxamide (CAS No. 39546-32-2) represents a cornerstone in modern drug discovery and chemical synthesis. Its unique structural features and broad applicability ensure its continued relevance in pharmaceutical research. As new methodologies and discoveries emerge, this compound will undoubtedly play a pivotal role in shaping the future of medicine.
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